Methyl 3-amino-3-oxopropanoate

Catalog No.
S3317493
CAS No.
51513-29-2
M.F
C4H7NO3
M. Wt
117.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-amino-3-oxopropanoate

CAS Number

51513-29-2

Product Name

Methyl 3-amino-3-oxopropanoate

IUPAC Name

methyl 3-amino-3-oxopropanoate

Molecular Formula

C4H7NO3

Molecular Weight

117.1 g/mol

InChI

InChI=1S/C4H7NO3/c1-8-4(7)2-3(5)6/h2H2,1H3,(H2,5,6)

InChI Key

LSNSJCKGQREPDW-UHFFFAOYSA-N

SMILES

COC(=O)CC(=O)N

Canonical SMILES

COC(=O)CC(=O)N

Methyl 3-amino-3-oxopropanoate is an organic compound with the molecular formula C4H7NO3C_4H_7NO_3 and a molecular weight of approximately 117.1 g/mol. It features a methyl ester functional group, an amino group, and a ketone, making it a versatile building block in organic synthesis. The compound is known for its potential applications in medicinal chemistry and biological research due to its unique structural characteristics and functional groups .

, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups, often employing lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The amino group can participate in substitution reactions with electrophiles such as alkyl halides.
  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid .

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganate, Chromium trioxideVaries by substrate
ReductionLithium aluminum hydride, Sodium borohydrideAnhydrous conditions
SubstitutionAlkyl halides, Acyl chloridesNucleophilic conditions
HydrolysisAcidic or basic conditionsAqueous environment

Methyl 3-amino-3-oxopropanoate has been studied for its biological activities, particularly its role as a substrate in enzymatic reactions. It is involved in metabolic pathways, influencing various biochemical processes. The compound may act as an inhibitor or modulator of specific enzymes, potentially affecting metabolic rates and pathways . Its interactions with enzymes like (S)-3-amino-2-methylpropionate transaminase highlight its importance in amino acid metabolism .

Several synthetic routes have been developed for the preparation of methyl 3-amino-3-oxopropanoate:

  • Nucleophilic Addition: Reacting methyl acetoacetate with ammonia or an amine under controlled conditions.
  • Cyclization and Esterification: Following nucleophilic addition, cyclization and esterification steps are employed to yield the final product.
  • Industrial Methods: In industrial settings, large-scale batch or continuous processes are utilized, often involving catalysts to enhance reaction rates and improve efficiency .

Methyl 3-amino-3-oxopropanoate finds applications across several fields:

  • Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
  • Pharmaceutical Research: Investigated for potential therapeutic applications in drug development.
  • Biochemical Studies: Explored for its role in metabolic pathways and enzyme interactions.
  • Industrial Production: Employed in producing specialty chemicals and intermediates .

Research into the interactions of methyl 3-amino-3-oxopropanoate with various biological targets has revealed its potential as a substrate for specific enzymes. For instance, studies indicate that it participates in transamination reactions that are crucial for amino acid metabolism. Understanding these interactions aids in elucidating its role in metabolic pathways and potential therapeutic effects .

Several compounds exhibit structural similarities to methyl 3-amino-3-oxopropanoate:

Compound NameMolecular FormulaKey Features
Methyl 3-(methylamino)-3-oxopropanoateC5H9NO3C_5H_9NO_3Contains an additional methylamino group
Methyl 3-hydrazinyl-3-oxopropanoateC4H8N2O3C_4H_8N_2O_3Features a hydrazine group
Methyl 2-methyl-3-oxopropanoic acidC5H10O3C_5H_10O_3Contains a carboxylic acid functional group

Uniqueness

Methyl 3-amino-3-oxopropanoate is unique due to its specific combination of functional groups (methyl ester, amino, and ketone), which confer distinct chemical reactivity and biological activity compared to similar compounds. Its ability to participate in diverse

XLogP3

-1

Wikipedia

Methyl malonamate

Dates

Modify: 2023-08-19

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